molecular formula C12H23N B2831894 Spiro[5.5]undecane-3-methaneamine CAS No. 690616-99-0

Spiro[5.5]undecane-3-methaneamine

Cat. No. B2831894
CAS RN: 690616-99-0
M. Wt: 181.323
InChI Key: WJWJUXLLYMXVCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives has been reported in several studies . For instance, one study reported the synthesis of spiro[5.5]undecane derivatives with S and O containing heterocycles . Another study described a total synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework .


Molecular Structure Analysis

Spiro[5.5]undecane is chiral, and its chirality is due to the helicity of the spirane skeleton . The flipping of the six-membered rings transforms one enantiomer into the other, a process known as conformational equilibrium . The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures .


Chemical Reactions Analysis

The chemical reactions involving spiro[5.5]undecane derivatives are complex and can involve multiple steps . For example, one study reported the transformation of certain spiro[5.5]undecane derivatives into more stable forms . Another study described a ZnMe2-promoted alkynylation and HCO2H-mediated dearomatizative cyclization to construct an all-carbon quaternary spirocenter .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Spiro[5.5]undecane-3-ylmethanamine exhibits interesting structural features, making it a candidate for drug design. Researchers explore its potential as a scaffold for novel pharmaceuticals. The chiral nature of spiro[5.5]undecane allows for enantiomeric discrimination, which is crucial in drug development. By modifying the substituents on the spiro[5.5]undecane core, scientists can create derivatives with specific pharmacological properties .

Organic Synthesis and Stereoselective Reactions

The unique conformational properties of spiro[5.5]undecane-3-ylmethanamine make it an attractive building block for organic synthesis. Its helical disposition of six-membered rings allows for interesting stereochemical transformations. Researchers have used spiro[5.5]undecane derivatives in 1,6-conjugate addition initiated formal [4+2] annulation sequences, leading to carbocyclic spiro[5.5]undeca-1,4-dien-3-ones .

Future Directions

Future research could focus on the development of alkaline-stable anion exchange membranes in fuel cells, with cycloaliphatic quaternary ammonium-based anion conductors such as 6-azonia-spiro[5.5]undecane (ASU) showing promise . Additionally, new methods for the synthesis of spiro[5.5]undecane derivatives could be explored .

Mechanism of Action

Spiro[5.5]undecan-3-ylmethanamine, also known as Spiro[5.5]undecane-3-methaneamine, is a compound with intriguing conformational and configurational aspects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of Spiro[5.5]undecan-3-ylmethanamine are currently unknown. The compound’s structure, which includes S and O containing heterocycles , suggests that it may interact with a variety of biological targets

Mode of Action

The mode of action of Spiro[5The compound’s unique structure, which includes a spirane skeleton , may allow it to interact with its targets in a unique way. More research is needed to elucidate these interactions and any resulting changes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[5The compound’s molecular weight is 181.32 , which may influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties and their impact on bioavailability.

properties

IUPAC Name

spiro[5.5]undecan-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h11H,1-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWJUXLLYMXVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5.5]undecane-3-methaneamine

CAS RN

690616-99-0
Record name {spiro[5.5]undecan-3-yl}methanamine
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